Human TLR1 mRNA

Innate Immunity Pattern Recognition Receptors Lipopeptide Signaling

Human TLR1 mRNA is a well-characterized messenger RNA transcript (RefSeq: NM_003263.4) that encodes the Toll-like receptor 1 protein, a cornerstone of the innate immune system. The transcript demonstrates a fundamental functional requirement: it is biologically active only as an obligate heterodimer partner of TLR2.

Molecular Formula C18H26N2O2
Molecular Weight 302.4 g/mol
Cat. No. B163056
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHuman TLR1 mRNA
SynonymsAS-1; BB-loop mimic; TIR domain mimic
Molecular FormulaC18H26N2O2
Molecular Weight302.4 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)N1CCCC1)NC(=O)CCC2=CC=CC=C2
InChIInChI=1S/C18H26N2O2/c1-14(2)17(18(22)20-12-6-7-13-20)19-16(21)11-10-15-8-4-3-5-9-15/h3-5,8-9,14,17H,6-7,10-13H2,1-2H3,(H,19,21)/t17-/m0/s1
InChIKeyDAZSWUUAFHBCGE-KRWDZBQOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Human TLR1 mRNA: Definitive Reference mRNA Sequence, Splice Variant Landscape, and Heterodimer Signaling Partner


Human TLR1 mRNA is a well-characterized messenger RNA transcript (RefSeq: NM_003263.4) that encodes the Toll-like receptor 1 protein, a cornerstone of the innate immune system. The transcript demonstrates a fundamental functional requirement: it is biologically active only as an obligate heterodimer partner of TLR2 [1]. Unlike monomers, the TLR1 protein requires interaction with TLR2 to mediate recognition of tri-acylated bacterial lipopeptides, a key distinction from its closest homolog, TLR6, which partners with TLR2 to recognize di-acylated lipopeptides [1]. The human TLR1 gene is also notable for its multiple splice variants, including a disease-associated human splice variant (hsTLR1) that lacks exon 2 of the 5'-untranslated region but retains the same coding sequence as full-length TLR1 [2]. This baseline functional and splicing complexity is essential for understanding why not all TLR1 mRNA reagents or references are equivalent for research applications.

Human TLR1 mRNA: Why a Generic TLR6 mRNA or TLR2 Monomer mRNA Substitute Fails in Functional Assays


Substituting human TLR1 mRNA with its closest homolog TLR6 mRNA, or even using TLR2 mRNA alone, leads to critically divergent and often non-functional experimental outcomes. The key failure point lies in the ligand specificity and signaling outcome of the obligate TLR2 heterodimer. TLR1 partners with TLR2 to recognize tri-acylated lipopeptides (e.g., Pam3CSK4), whereas TLR6 partners with TLR2 to recognize di-acylated lipopeptides (e.g., Pam2CSK4) [1]. This difference is not subtle; it determines whether a cell responds to a given bacterial stimulus. An in vivo asthma model study provided direct evidence that treatment with Tlr2 mRNA alone conferred no therapeutic benefit, while treatment with the Tlr1/2 mRNA combination significantly improved lung function and reduced airway inflammation [2]. Furthermore, human TLR1 is subject to regulation by a disease-relevant splice variant (hsTLR1) that is differentially upregulated in response to pathogens like M. tuberculosis [3]. Using a generic TLR or an mRNA lacking the correct sequence context will not recapitulate this level of biological regulation. Therefore, generic substitution of TLR1 mRNA with a related TLR mRNA is not merely a different choice; it is a fundamentally different experiment that targets a distinct ligand-receptor signaling axis.

Human TLR1 mRNA: Quantitative Evidence for Differentiating from TLR6 and TLR2 Analogs


Ligand Specificity: TLR1/TLR2 vs. TLR6/TLR2 Heterodimer Activation by Tri-Acyl vs. Di-Acyl Lipopeptides

The primary functional differentiation of Human TLR1 mRNA is its role in forming a heterodimer with TLR2 that specifically recognizes tri-acylated lipopeptides. This is in direct contrast to the TLR6/TLR2 heterodimer, which recognizes di-acylated lipopeptides. The structural basis for this specificity is resolved in the crystal structure of the human TLR1/TLR2/Pam3CSK4 complex [1].

Innate Immunity Pattern Recognition Receptors Lipopeptide Signaling

In Vivo Functional Requirement: Tlr1/2 mRNA Restores Lung Function in Asthma Model, Unlike Tlr2 mRNA Alone

In a direct in vivo efficacy study, the functional impact of TLR1 mRNA as part of a heterodimer was quantified. In a house dust mite-induced mouse model of asthma, treatment with Tlr1/2 mRNA or Tlr2/6 mRNA led to improved lung function and reduced airway inflammation. Critically, treatment with Tlr2 mRNA alone had no beneficial effect [1]. This demonstrates that the TLR1/TLR2 heterodimer function is non-redundant and cannot be replaced by TLR2 monomeric activity.

Asthma mRNA Therapeutics Gene Supplementation

Differential Gene Regulation: hsTLR1 Splice Variant is Uniquely Upregulated in Tuberculosis Patients

Human TLR1 is subject to complex post-transcriptional regulation, including the expression of a specific splice variant, hsTLR1. This variant lacks exon 2 in the 5'-UTR but retains the full coding sequence. In a study of patients with active pulmonary tuberculosis, whole blood analysis showed a statistically significant increase in mRNA for hsTLR1 compared to matched controls (p = 0.0003), and this increase was more pronounced than that of full-length TLR1 (p = 0.004) or TLR6 (p < 0.0001) [1]. This demonstrates a pathogen-specific, differential regulatory mechanism unique to the TLR1 locus.

Tuberculosis Infectious Disease Splice Variant

Sequence Homology vs. Functional Divergence: Human TLR1 and TLR6 Share High Identity Yet Signal Differently

While human TLR1 and TLR6 are paralogs with a high degree of sequence similarity due to gene conversion events, their functional divergence in signaling is well-documented. Comparative sequence and structural analysis confirms higher sequence homology between TLR1 and TLR6 within a given species, with an 80% overall identity across mammals [1]. However, molecular dynamics simulations of the cytoplasmic TIR domains reveal that the dimerization interface differs: TLR2's BB loop interacts with the near-DD loop of TLR1, but with the DD loop of TLR6, leading to differential downstream signaling . This explains why high sequence similarity does not equate to functional interchangeability.

Molecular Evolution Gene Conversion Protein Structure

Tissue-Specific Basal Expression: TLR1 mRNA is Weakly Expressed in Hep G2 Cells, Unlike TLR2 and TLR6

The baseline expression profile of TLR1 mRNA in commonly used cell lines differs significantly from its closest analogs. In a real-time RT-PCR analysis of human tissues and cell lines, TLR2, TLR3, TLR6, and TLR9 mRNAs were consistently expressed in Hep G2 hepatocellular carcinoma cells. In contrast, TLR1, TLR4, TLR5, TLR7, TLR8, and TLR10 mRNAs showed no or very weak expression in these cells [1]. This indicates that Hep G2 cells are a TLR1-deficient model, which is a critical consideration for experimental design.

Cell Biology Expression Profiling Hepatocellular Carcinoma

TLR1 mRNA is Upregulated by IFN-α and IFN-γ in Macrophages During Viral Infection

TLR1 mRNA expression is dynamically regulated by interferons during viral infection, a regulatory feature that distinguishes it from other TLRs. In human primary macrophages, viral infection with influenza A or Sendai virus enhanced TLR1 mRNA expression, and this upregulation was blocked by neutralizing anti-IFN-α/β antibodies. Furthermore, exogenous treatment with either IFN-α or IFN-γ directly upregulated TLR1 and TLR2 mRNA in macrophages [1].

Virology Interferon Signaling Innate Immunity

Human TLR1 mRNA: Optimal Research and Industrial Application Scenarios


Functional Studies of Bacterial Lipopeptide Sensing in Innate Immunity

Scenario: A researcher is studying the innate immune response to gram-positive bacteria. Human TLR1 mRNA is the mandatory reagent for reconstituting the TLR1/TLR2 heterodimer, the only receptor complex capable of sensing and responding to tri-acylated bacterial lipopeptides (e.g., Pam3CSK4) [1]. Using TLR6 mRNA in this context would reconstitute a receptor with different ligand specificity (di-acylated lipopeptides) and yield a false negative result, thereby failing to model the relevant host-pathogen interaction.

Development of mRNA-Based Therapeutics for Inflammatory Lung Disease

Scenario: A biotech company is developing an mRNA gene supplementation therapy for asthma. Preclinical data shows that Tlr2 mRNA alone is ineffective in an in vivo model. Therefore, the therapeutic payload must include Tlr1 mRNA to form the functional Tlr1/2 heterodimer, which was proven to improve lung function and reduce airway inflammation in a mouse model of asthma [2]. TLR6/Tlr2 mRNA is a distinct therapeutic candidate with a different mechanism of action and cannot be assumed to provide the same benefit.

Investigating Pathogen-Driven Splice Variant Regulation in Tuberculosis

Scenario: An academic lab is investigating how M. tuberculosis manipulates host gene expression. The human TLR1 gene produces a specific splice variant, hsTLR1, that is differentially upregulated in active tuberculosis patients. Standard TLR1 mRNA detection assays may not distinguish between full-length and this disease-associated variant [3]. To accurately model or measure this pathogen-specific regulatory event, researchers must select TLR1 mRNA reagents (e.g., cDNA clones or primer sets) that cover the relevant exonic regions to distinguish between splice variants.

Overexpression Studies in Hep G2 Hepatocellular Carcinoma Cells

Scenario: A cancer researcher is investigating the role of TLR signaling in liver cancer cell lines. Hep G2 cells provide an ideal low-background system for TLR1 overexpression, as they have negligible endogenous TLR1 mRNA expression [4]. Using TLR2 or TLR6 mRNA as a control would be problematic due to their high endogenous expression in this cell line. TLR1 mRNA, when transfected, allows for a clean, interpretable signal in functional assays without interference from the baseline expression of other TLRs.

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